1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Overview
Description
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol, also known as (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-carbamic Acid tert-Butyl Ester, is a compound with the molecular formula C13H27NO6 and a molecular weight of 293.36 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a trioxaundecanyl chain with a terminal hydroxyl group. It is commonly used in synthetic chemistry as a building block for more complex molecules.
Scientific Research Applications
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that the compound contains aBoc-protected amino group and a hydroxyl group . These functional groups can interact with various biological targets, enabling the compound to participate in a wide range of biochemical reactions.
Mode of Action
The compound’s mode of action is primarily through its reactive functional groups . The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine . This free amine can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), and other reactive groups . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Pharmacokinetics
It’s known that the compound is soluble in chloroform, ethyl acetate, dmso, and dimethylformamide , which suggests good bioavailability. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which could further enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol. For instance, the deprotection of the Boc group to form a free amine occurs under mild acidic conditions . Therefore, the pH of the environment could influence the compound’s action and efficacy. Additionally, the compound’s solubility in various solvents suggests that the solvent environment could also impact its action and stability.
Preparation Methods
The synthesis of 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the trioxaundecanyl chain.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Final Product: The protected amino group is then reacted with the trioxaundecanyl chain to form the final product.
Chemical Reactions Analysis
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol undergoes various chemical reactions:
Nucleophilic Substitution: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the terminal end of the trioxaundecanyl chain can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Substitution Reactions: The hydroxyl group can also be substituted with other functional groups using reagents such as tosyl chloride or mesyl chloride.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol can be compared with similar compounds such as:
1-Amino-3,6,9-trioxaundecanyl-11-ol: This compound lacks the Boc protection on the amino group, making it more reactive in certain conditions.
1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide: This compound has a bromide group instead of a hydroxyl group, which makes it more suitable for nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a trioxaundecanyl chain with a terminal hydroxyl group, providing versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDQIAPTPFIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450208 | |
Record name | 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106984-09-2 | |
Record name | 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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